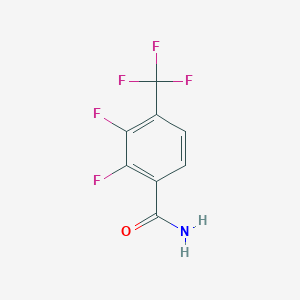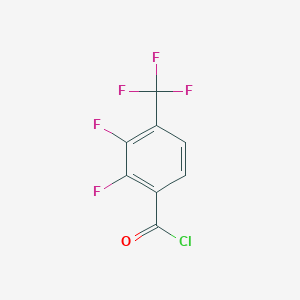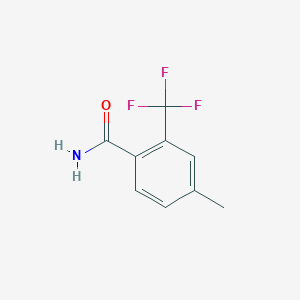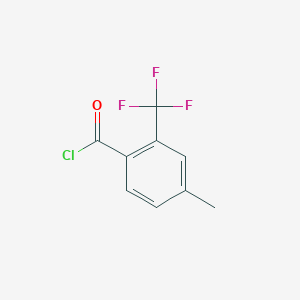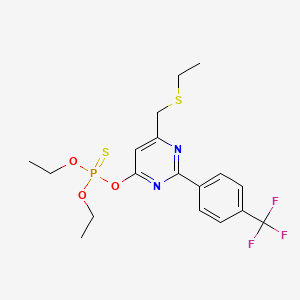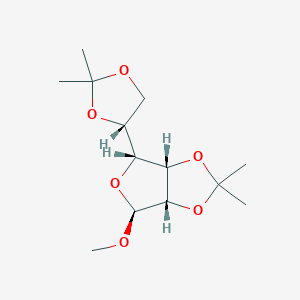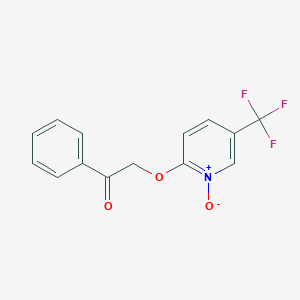
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate
Descripción general
Descripción
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate, also known as TFPyO, is a commonly used reagent in organic chemistry. It is a pyridinium salt that is used in the synthesis of various organic molecules. TFPyO is a versatile reagent that can be used in a wide range of chemical reactions.
Mecanismo De Acción
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate acts as a coupling reagent in organic synthesis. It reacts with carboxylic acids to form an intermediate that is more reactive than the original carboxylic acid. This intermediate then reacts with an amine to form an amide bond. The reaction proceeds via the formation of an activated ester intermediate, which is then attacked by the amine. This compound is also known to participate in other reactions such as nucleophilic substitution and oxidation reactions.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a synthetic reagent that is used only in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate has several advantages as a coupling reagent in organic synthesis. It is a highly efficient reagent that can be used in a wide range of reactions. This compound is also stable and easy to handle, making it a popular choice for many researchers. However, this compound has some limitations. It can be expensive, and its use can result in the formation of unwanted side products. This compound can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Direcciones Futuras
There are several future directions for the use of 2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side effects. Another area of interest is the use of this compound in the synthesis of novel peptides and proteins with therapeutic potential. This compound can also be used in the synthesis of other organic molecules such as polymers and dendrimers. Finally, the development of new synthetic methods that use this compound as a key reagent is an area of ongoing research.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-phenylethoxy)-5-(trifluoromethyl)pyridinium-1-olate is widely used in scientific research for the synthesis of various organic molecules. It is particularly useful in the synthesis of peptides and proteins. This compound is used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the coupling of amino acids to form peptide chains. This compound is also used in the synthesis of other organic molecules such as heterocyclic compounds, natural products, and pharmaceuticals.
Propiedades
IUPAC Name |
2-[1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]oxy-1-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-7-13(18(20)8-11)21-9-12(19)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQKBLUSQXBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=[N+](C=C(C=C2)C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(Difluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B3041170.png)

